molecular formula C25H22N2O2S2 B14940569 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

Cat. No.: B14940569
M. Wt: 446.6 g/mol
InChI Key: LQAWOCJVAQJMIL-UHFFFAOYSA-N
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Description

The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone (CAS: 314039-95-7) is a structurally complex molecule with the molecular formula C₂₅H₂₂N₂O₂S₂ . It features a dibenzoazepine core linked via an acetyl group to a 6-ethoxybenzothiazole moiety through a sulfanyl bridge. Synonyms for this compound include ZINC1883478 and STK053147, among others .

Properties

Molecular Formula

C25H22N2O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C25H22N2O2S2/c1-2-29-19-13-14-20-23(15-19)31-25(26-20)30-16-24(28)27-21-9-5-3-7-17(21)11-12-18-8-4-6-10-22(18)27/h3-10,13-15H,2,11-12,16H2,1H3

InChI Key

LQAWOCJVAQJMIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the dibenzoazepine core.

    Formation of the Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, which can be achieved through a thiol-ene reaction or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or dibenzoazepine moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Heterocyclic Substituent Variations
  • Triazole Analogs: The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone (C₁₈H₁₆N₄OS, CAS: 314039-43-5) replaces the benzothiazole group with a 1,2,4-triazole ring . Triazoles are known for hydrogen-bonding capabilities, which may enhance target affinity but reduce lipophilicity compared to the benzothiazole in the target compound.
  • Tetrazole Analogs: 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone (C₂₁H₁₆N₄OS) features a tetrazole ring, which introduces greater polarity and metabolic stability due to its aromatic nitrogen-rich structure . However, steric bulk from the biphenyl group may limit membrane permeability relative to the target compound’s ethoxybenzothiazole.
Azepine Core Modifications
  • Methoxy-Substituted Dibenzoazepine: 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone (C₁₇H₁₅NO₂, M.W. 265.31) replaces the ethoxybenzothiazole with a methoxy group .

Functional Group Comparisons

  • Sulfanyl Bridge vs. Direct Linkage: The sulfanyl (-S-) bridge in the target compound may enhance conformational flexibility compared to compounds like (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-(methylthio)thiazol-5-yl)methanone, which features a rigid thiazole-methanone linkage . Flexibility could influence binding kinetics in enzyme pockets.
  • Ethoxy vs. Nitro Substituents: The 6-ethoxy group on the benzothiazole in the target compound contrasts with nitro-substituted analogs like (4-Amino-2-(methylthio)thiazol-5-yl)(6-nitrobenzo[d][1,3]dioxol-5-yl)methanone .

Molecular Properties

Compound Name Molecular Formula Key Substituents logP* (Predicted) References
Target Compound C₂₅H₂₂N₂O₂S₂ 6-ethoxybenzothiazole ~4.2
Triazole Analog C₁₈H₁₆N₄OS 1H-1,2,4-triazole ~2.8
Tetrazole Analog C₂₁H₁₆N₄OS 1-phenyltetrazole, biphenyl ~3.9
Methoxy-Substituted Azepine C₁₇H₁₅NO₂ Methoxy ~2.5
Nitro-Substituted Thiazole C₁₂H₈FN₃O₄S 6-nitrobenzo[d][1,3]dioxole ~1.9

*logP values estimated using fragment-based methods.

Implications for Drug Design

  • Benzothiazole vs.
  • Ethoxy Substitution : The ethoxy group enhances metabolic stability relative to nitro or methoxy groups, which are prone to oxidation or demethylation .

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